![molecular formula C18H13N3O4S B2607943 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate CAS No. 1396861-04-3](/img/structure/B2607943.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate
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Description
The compound contains several structural components including a benzothiazole, azetidine, furan, and isoxazole . Benzothiazole derivatives have been studied for their anti-tubercular activity . Azetidine is a four-membered ring with nitrogen, and furan is a five-membered ring with oxygen. Isoxazole is a five-membered ring containing oxygen and nitrogen.
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzothiazole derivatives have been involved in various reactions for the synthesis of anti-tubercular compounds .Scientific Research Applications
- Findings :
Anti-Parkinsonian Agents
Antimicrobial and Antiviral Activities
Anticancer Potential
Anti-Mycobacterial Agents
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 5-(furan-2-yl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S/c22-17(13-8-15(25-20-13)14-5-3-7-23-14)24-11-9-21(10-11)18-19-12-4-1-2-6-16(12)26-18/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFMEPPQSQHRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 5-(furan-2-yl)isoxazole-3-carboxylate |
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